[4-(3-fluorooxetan-3-yl)phenyl]methanol
Description
Contextualization within Modern Organic Chemistry Research
The investigation of [4-(3-fluorooxetan-3-yl)phenyl]methanol is situated at the intersection of several key areas in contemporary organic chemistry, including fluorine chemistry, heterocyclic synthesis, and the development of novel molecular scaffolds for various applications. The strategic incorporation of fluorine and a strained oxetane (B1205548) ring into a phenylmethanol framework presents a unique combination of properties that are of significant interest to synthetic and medicinal chemists. The exploration of such molecules is driven by the continuous search for new chemical entities with tailored electronic, steric, and pharmacokinetic profiles.
Significance of Fluorooxetane Motifs in Synthetic Chemistry
The fluorooxetane moiety is a critical component of this compound, imparting unique characteristics to the molecule. The inclusion of this structural unit is a deliberate design choice, leveraging the known effects of both the oxetane ring and the fluorine substituent.
Structural Attributes of Fluorooxetanes
Oxetanes are four-membered heterocyclic ethers that possess significant ring strain. This inherent strain influences their reactivity and conformational preferences. The introduction of a fluorine atom onto the oxetane ring, particularly at the 3-position, further modulates these properties. The 3-fluorooxetane (B1316920) motif is of particular interest as it can serve as a bioisosteric replacement for other functional groups, such as carbonyls or gem-dimethyl groups, in biologically active molecules. researchgate.net
Influence of Fluorine Substitution on Molecular Properties and Reactivity
The substitution of hydrogen with fluorine, the most electronegative element, profoundly impacts a molecule's physicochemical properties. acs.org This is a well-established strategy in medicinal chemistry and materials science. rsc.orgnih.gov Key effects of fluorine incorporation include:
Electronic Effects: The high electronegativity of fluorine can significantly alter the local electronic environment, influencing acidity, basicity, and dipole moment. nih.govnih.gov This can lead to enhanced binding interactions with biological targets.
Metabolic Stability: The carbon-fluorine bond is the strongest single bond in organic chemistry, making it resistant to metabolic cleavage. nih.gov The introduction of fluorine at a potential site of metabolism can block oxidation, thereby increasing the metabolic stability and half-life of a compound. nih.gov
Conformational Control: The small size of the fluorine atom allows it to replace hydrogen without significant steric penalty. nih.govnih.gov However, its electronic properties can influence molecular conformation, which can be crucial for receptor binding. researchgate.netnih.gov
The presence of the fluorine atom in the oxetane ring of this compound is therefore expected to confer a unique combination of these properties, making it an attractive building block in drug discovery and materials science. researchgate.net
Overview of Substituted Phenylmethanol Architectures in Molecular Design
The phenylmethanol, or benzyl (B1604629) alcohol, framework is a common structural motif in a vast array of organic molecules, including natural products, pharmaceuticals, and materials. zbwhr.comvaia.com The aromatic ring and the benzylic hydroxyl group provide versatile handles for further chemical modification.
In the context of medicinal chemistry, substituted phenylmethanol derivatives are found in numerous approved drugs and clinical candidates. nih.govnih.gov The phenylmethanol core can act as a scaffold to orient other functional groups in three-dimensional space, facilitating interactions with biological targets.
Rationale for Dedicated Research Focus on this compound
The dedicated research focus on this compound stems from the strategic combination of the fluorooxetane and substituted phenylmethanol motifs. This unique architecture is hypothesized to offer a favorable balance of properties for various applications. The fluorooxetane group can act as a metabolically stable polar group, potentially improving solubility and pharmacokinetic properties. The phenylmethanol core provides a synthetically accessible platform for further derivatization, allowing for the exploration of structure-activity relationships.
The investigation into this specific compound is driven by the potential to create novel molecules with enhanced biological activity, improved metabolic stability, and desirable physicochemical properties. The findings from research on this compound can contribute to a deeper understanding of the interplay between these important structural motifs and guide the design of future generations of functional molecules.
Structure
3D Structure
Properties
CAS No. |
2260937-39-9 |
|---|---|
Molecular Formula |
C10H11FO2 |
Molecular Weight |
182.19 g/mol |
IUPAC Name |
[4-(3-fluorooxetan-3-yl)phenyl]methanol |
InChI |
InChI=1S/C10H11FO2/c11-10(6-13-7-10)9-3-1-8(5-12)2-4-9/h1-4,12H,5-7H2 |
InChI Key |
ZWRAAIGWGOWRHB-UHFFFAOYSA-N |
Canonical SMILES |
C1C(CO1)(C2=CC=C(C=C2)CO)F |
Purity |
95 |
Origin of Product |
United States |
Advanced Synthetic Methodologies for 4 3 Fluorooxetan 3 Yl Phenyl Methanol
Strategic Retrosynthetic Disconnections of the Molecular Scaffold
Retrosynthetic analysis provides a logical framework for deconstructing a target molecule into simpler, more readily available starting materials. For [4-(3-fluorooxetan-3-yl)phenyl]methanol, two primary disconnection strategies are considered most viable for devising an efficient synthetic route.
Disconnection of the Phenyl-Oxetane C-C Bond: The most logical primary disconnection is at the carbon-carbon bond linking the phenyl ring and the oxetane (B1205548) moiety. This approach simplifies the molecule into two key fragments: a substituted phenyl precursor and a fluorinated oxetane building block. This strategy allows for the independent synthesis and subsequent coupling of these two components, offering a convergent and flexible route. The phenyl component could be functionalized as an organometallic reagent (e.g., Grignard or organozinc) or a boronic acid derivative for cross-coupling reactions. The oxetane fragment would require a suitable functional handle to facilitate this coupling.
Disconnection of the Benzylic C-OH Bond: A secondary, yet crucial, retrosynthetic step involves the functional group interconversion of the benzylic alcohol. This disconnection points towards a precursor molecule such as 4-(3-fluorooxetan-3-yl)benzoic acid or its corresponding ester. The final alcohol is then accessible through a standard reduction reaction. This strategy is advantageous as the carboxyl group is a robust functional group that is often compatible with the conditions required for the preceding carbon-carbon bond formation.
Combining these disconnections leads to a convergent synthetic plan where a 3-fluorooxetane (B1316920) synthon is coupled with a 4-halobenzoic acid derivative, followed by the reduction of the carboxylic acid to yield the final benzylic alcohol.
**2.2. Synthesis of Key Precursors and Intermediates
Synthesis of Key Precursors and Intermediates
Preparation of Fluorinated Oxetane Building Blocks
The 3-fluorooxetane moiety is a critical component that imparts unique physicochemical properties. Its synthesis requires specialized fluorination techniques. A common and effective method involves the deoxyfluorination of a corresponding 3-hydroxyoxetane precursor.
One established method utilizes diethylaminosulfur trifluoride (DAST) or its analogues, such as morph-DAST, to convert a hydroxyl group to a fluorine atom. chemrxiv.org The reaction typically proceeds by activating the alcohol, followed by nucleophilic substitution with a fluoride (B91410) ion. These reactions are often performed at low temperatures to maintain the integrity of the strained oxetane ring. chemrxiv.org The development of robust methodologies for synthesizing various small fluorinated building blocks, including alcohols and carboxylic acids, is a significant area of research in medicinal chemistry. researchgate.net
Table 1: Representative Deoxyfluorination of a 3-Hydroxyoxetane Precursor
| Step | Reactant | Reagent | Conditions | Product |
|---|
Recently, novel catalytic methods have emerged, such as the conversion of epoxides into fluorinated oxetanes using an inexpensive copper catalyst, which opens new pathways to these valuable scaffolds. nus.edu.sg
Synthesis of Appropriately Substituted Phenyl Precursors
The choice of the phenyl precursor is dictated by the strategy for constructing the phenyl-oxetane linkage. For cross-coupling reactions like the Suzuki or Negishi reaction, an appropriately substituted aryl halide is an ideal starting material. A common and commercially available precursor is 4-bromobenzoic acid or its corresponding esters (e.g., methyl 4-bromobenzoate).
These precursors are versatile and can be engaged in various coupling reactions. For instance, N-(4-bromophenyl) derivatives can be utilized in Suzuki cross-coupling reactions with various arylboronic acids, demonstrating the utility of the bromophenyl moiety as a handle for C-C bond formation. researchgate.netnih.gov The synthesis of the key starting material for certain derivatives, 4-[(4-bromophenyl)sulfonyl]benzoic acid, can be achieved through Friedel–Crafts sulfonylation of bromobenzene followed by oxidation. mdpi.com
Establishment of Carbon-Carbon Bond Formation Methodologies
The crucial step in assembling the molecular scaffold is the formation of the bond between the phenyl and oxetane rings, followed by the final functional group manipulation to install the benzylic alcohol.
Construction of the Phenyl-Oxetane Linkage
Modern cross-coupling reactions provide powerful tools for forming carbon-carbon bonds between sp³-hybridized centers (like the oxetane carbon) and sp²-hybridized centers (of the phenyl ring).
A highly effective method for this transformation is the nickel-catalyzed Suzuki coupling of an oxetane-derived organoborane with an aryl halide. This approach has been identified as an efficient means of installing oxetane motifs onto aromatic systems. nih.gov The general scheme involves the reaction of a 3-boryl-3-fluorooxetane with a precursor like methyl 4-bromobenzoate in the presence of a nickel catalyst and a suitable base.
Alternatively, a Negishi coupling could be employed. This would involve the preparation of a 3-fluoro-3-zinciooxetane species, which is then reacted with the aryl bromide in the presence of a palladium or nickel catalyst. These organozinc reagents are often prepared from the corresponding 3-halo-3-fluorooxetane. The product of this key step is a molecule such as methyl 4-(3-fluorooxetan-3-yl)benzoate.
Table 2: Illustrative Phenyl-Oxetane Cross-Coupling Reaction
| Reaction Type | Oxetane Precursor | Phenyl Precursor | Catalyst System | Product |
|---|---|---|---|---|
| Suzuki Coupling | 3-Fluoro-3-(pinacolboryl)oxetane | Methyl 4-bromobenzoate | Nickel Catalyst (e.g., NiCl₂(dppp)), Base | Methyl 4-(3-fluorooxetan-3-yl)benzoate |
Formation of the Benzylic Carbon-Hydroxyl Bond
The final step in the synthesis is the reduction of the carboxyl group of the intermediate, 4-(3-fluorooxetan-3-yl)benzoic acid chiralen.com, or its ester, to the primary benzylic alcohol. This transformation is a standard procedure in organic synthesis.
For the reduction of an ester, such as methyl 4-(3-fluorooxetan-3-yl)benzoate, a powerful reducing agent like Lithium Aluminium Hydride (LiAlH₄) is typically required. google.com The reaction is generally carried out in an anhydrous ethereal solvent like tetrahydrofuran (THF) or diethyl ether. The ester is added to a cooled suspension of LiAlH₄, and after the reaction is complete, it is carefully quenched to yield the desired alcohol. The direct reduction of the carboxylic acid is also feasible using LiAlH₄ or other strong reducing agents like borane-THF complex (BH₃·THF).
Table 3: Reduction of Benzoic Acid/Ester to Benzylic Alcohol
| Starting Material | Reducing Agent | Solvent | Conditions | Final Product |
|---|---|---|---|---|
| Methyl 4-(3-fluorooxetan-3-yl)benzoate | Lithium Aluminium Hydride (LiAlH₄) | Anhydrous THF | 0 °C to room temperature | This compound |
This final reduction step completes the synthesis, providing access to the target molecule, this compound.
Fluorination Strategies for the Oxetane Ring System
The introduction of a fluorine atom into the oxetane ring is a critical step in the synthesis of this compound. Fluorine's unique electronic properties can significantly enhance the pharmacological profile of a molecule. nih.gov The strategies for this transformation can be broadly categorized into direct and indirect approaches.
Direct fluorination involves the conversion of a functional group on a pre-formed oxetane ring directly into a carbon-fluorine bond. A prominent method in this category is deoxofluorination, where a hydroxyl group is replaced by fluorine. For the synthesis of the target compound, this would typically involve a precursor such as [4-(3-hydroxyoxetan-3-yl)phenyl]methanol.
Reagents like diethylaminosulfur trifluoride (DAST) and its analogues (e.g., morph-DAST) are effective for this transformation, successfully converting tertiary alcohols on the oxetane ring into the corresponding fluorides. chemrxiv.org These reactions are often conducted at low temperatures, ranging from -78 °C to 0 °C, to preserve the integrity of the strained oxetane ring and prevent decomposition. chemrxiv.org The choice of reagent and conditions is crucial, as more aggressive fluorinating agents like sulfur tetrafluoride (SF4) can lead to substrate decomposition rather than the desired substitution. chemrxiv.org
Table 1: Comparison of Direct Deoxofluorination Reagents for Oxetane Systems
| Reagent | Typical Temperature Range | Advantages | Disadvantages |
|---|---|---|---|
| DAST | -78 °C to 0 °C | Effective for tertiary alcohols, relatively mild conditions. | Thermally unstable, potential for side reactions. |
| Morph-DAST | -78 °C to 0 °C | Increased stability compared to DAST. | Higher cost, similar reactivity profile to DAST. |
Indirect methods introduce the fluorine atom as part of a synthetic sequence, either by building the ring with a fluorine-containing component or by converting a precursor functional group through an intermediate.
One innovative indirect strategy involves the skeletal expansion of epoxides using a difluorocarbene species. sciencedaily.comacs.org This method, facilitated by a copper catalyst, allows for the insertion of a difluorocarbene into the carbon-oxygen bond of an epoxide. sciencedaily.comnews-medical.net This process generates an α,α-difluoro-oxetane, which, while not the exact target molecule, demonstrates a powerful technique for constructing fluorinated oxetane rings from readily available precursors. acs.orgnews-medical.net
Another common indirect route is the nucleophilic substitution of a leaving group. This two-step process involves first converting the hydroxyl group of a precursor like [4-(3-hydroxyoxetan-3-yl)phenyl]methanol into a good leaving group, such as a mesylate or tosylate. chemrxiv.org Subsequently, this intermediate is treated with a fluoride salt (e.g., cesium fluoride or potassium fluoride) to displace the leaving group and form the C-F bond. This method provides an alternative to direct deoxofluorination, particularly when direct methods prove inefficient or lead to undesirable side reactions. chemrxiv.org
Convergent and Divergent Synthetic Pathways
A convergent synthesis involves preparing key fragments of the molecule separately before combining them in the final stages. For the target compound, this could involve:
Synthesis of a boronic acid or ester derivative of the fluorinated oxetane, such as 3-fluoro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)oxetane.
Synthesis of a protected aryl halide, such as (4-bromobenzyl)oxy)(tert-butyl)dimethylsilane.
A palladium-catalyzed cross-coupling reaction (e.g., Suzuki coupling) to join the two fragments, followed by deprotection of the alcohol, to yield the final product.
A divergent synthesis , conversely, begins with a common intermediate that is subsequently modified to produce a range of related compounds. A potential divergent pathway for the target molecule could start with a central scaffold like (4-(oxetan-3-yl)phenyl)methanol. xdbiochems.com This common precursor could then undergo various transformations:
Oxidation of the alcohol to an aldehyde or carboxylic acid.
Fluorination of the oxetane ring using the methods described in section 2.4 to produce this compound.
Further derivatization of the benzylic alcohol.
This strategy is particularly valuable in medicinal chemistry for exploring the structure-activity relationship (SAR) of a series of related compounds. researchgate.net
Optimization of Reaction Conditions and Yields
Achieving a high yield and purity of this compound is contingent upon the careful optimization of several reaction parameters. semanticscholar.org The principles of process optimization are critical, regardless of the specific synthetic route chosen. scielo.brmdpi.com Key variables include the choice of solvent, catalyst, temperature, reaction time, and reagent stoichiometry.
For fluorination reactions, the selection of the fluorinating agent is paramount. In direct deoxofluorination, an insufficient amount of reagent may lead to incomplete conversion, while an excess can promote side reactions. The reaction temperature must be precisely controlled to prevent ring-opening of the strained oxetane. nih.gov
In catalyst-driven processes, such as the copper-catalyzed synthesis from epoxides or palladium-catalyzed cross-coupling reactions, screening different ligands and catalyst sources is essential. acs.orgnews-medical.net The solvent can also have a profound impact; for instance, polar aprotic solvents like acetonitrile or DMF may be preferred for nucleophilic substitution reactions, while ethereal solvents like THF are common in organometallic couplings. scielo.brgoogle.com
The following table illustrates key parameters that require optimization for a hypothetical Suzuki coupling step in a convergent synthesis.
Table 2: Optimization Parameters for a Convergent Suzuki Coupling Step
| Parameter | Variable | Goal of Optimization | Potential Issues |
|---|---|---|---|
| Catalyst | Pd(PPh3)4, Pd(dppf)Cl2, etc. | Maximize catalytic turnover and reaction rate. | Catalyst decomposition, formation of homocoupling byproducts. |
| Base | K2CO3, Cs2CO3, K3PO4 | Facilitate transmetalation step. | Incomplete reaction with weak base; side reactions with strong base. |
| Solvent | Toluene/H2O, Dioxane, THF | Ensure solubility of reactants and facilitate phase transfer. | Poor solubility leading to low yield; solvent-mediated side reactions. |
| Temperature | 60-110 °C | Achieve a reasonable reaction rate without promoting decomposition. | Decomposition of starting materials or product at high temperatures. |
Systematic optimization of these variables, often guided by Design of Experiments (DoE) principles, is crucial for developing a robust, scalable, and high-yielding synthesis for this compound.
Mechanistic Insights into the Reactivity and Transformations of 4 3 Fluorooxetan 3 Yl Phenyl Methanol
Investigation of Oxetane (B1205548) Ring Stability and Opening Mechanisms
The oxetane ring, a four-membered ether, is characterized by significant ring strain, making it susceptible to ring-opening reactions. The presence of a fluorine atom at the 3-position introduces strong electronic effects that significantly influence the ring's stability and mode of cleavage.
Nucleophilic Attack on the Oxetane Ring
The ring-opening of oxetanes can be initiated by nucleophiles. In the case of 3-fluoro-3-aryl-substituted oxetanes, the regioselectivity of the attack is directed by both steric and electronic factors. The fluorine atom, being highly electronegative, polarizes the C-F bond and influences the adjacent C-O bonds of the oxetane ring.
Studies on similar fluoroalkylidene-oxetanes have shown that the electronic influence of the fluorine atom can govern the regioselectivity of the ring-opening reaction, sometimes overriding steric hindrance. For instance, the reaction of fluoroalkylidene-oxetanes with bromide ions demonstrated that the nucleophilic attack was directed by the electronic properties of the fluorine atom, even in the presence of bulky substituents. rsc.org This suggests that for [4-(3-fluorooxetan-3-yl)phenyl]methanol, nucleophilic attack would likely occur at the carbon atom bearing the fluorine, facilitated by the polarization of the C-F bond.
The outcome of such reactions is highly dependent on the nature of the nucleophile and the reaction conditions. Strong nucleophiles can lead to direct ring-opening, while weaker nucleophiles might require acid catalysis to activate the oxetane ring.
Electrophilic Activation and Ring Cleavage
Lewis or Brønsted acids can activate the oxetane ring by coordinating to the oxygen atom, making the ring more susceptible to nucleophilic attack, even by weak nucleophiles. researchgate.net This activation further polarizes the C-O bonds, facilitating cleavage. For 3-substituted oxetanes, this process can be highly regioselective.
In the context of this compound, acid-catalyzed ring cleavage would likely proceed via a protonated oxetane intermediate. The subsequent nucleophilic attack would lead to the formation of a 1,3-difunctionalized product. The regioselectivity would be influenced by the stability of the potential carbocation-like intermediates formed upon partial C-O bond breaking. The benzylic position could stabilize a positive charge, potentially influencing the site of ring-opening.
Thermal and Photochemical Reactivity of the Oxetane Moiety
The thermal stability of oxetanes can be influenced by their substitution pattern. While specific data for this compound is unavailable, studies on other oxetane derivatives show they can undergo thermal decomposition, though often at elevated temperatures. researchgate.net
Photochemical reactions of oxetanes, such as the Paternò-Büchi reaction (the reverse of which is oxetane formation), typically involve the [2+2] cycloaddition of a carbonyl compound and an alkene. The photochemical stability of the oxetane ring in this compound would depend on its ability to absorb UV light and the quantum yield of any subsequent reactions. Generally, saturated ethers are relatively photochemically inert unless specific chromophores are present.
Reactivity of the Benzylic Alcohol Functionality
The benzylic alcohol group in this compound is expected to exhibit reactivity typical of this functional class, including oxidation, reduction, and nucleophilic substitution at the benzylic position.
Oxidation and Reduction Pathways
Benzylic alcohols are readily oxidized to the corresponding aldehydes or carboxylic acids using a variety of oxidizing agents. nih.govbeilstein-journals.orgresearchgate.net The choice of reagent determines the extent of the oxidation. Mild oxidants would be expected to convert this compound to [4-(3-fluorooxetan-3-yl)phenyl]carbaldehyde, while stronger oxidants could lead to the formation of 4-(3-fluorooxetan-3-yl)benzoic acid. It is crucial that the oxidant is selective for the alcohol and does not react with the oxetane ring.
The following table summarizes common oxidizing agents and their expected products with benzylic alcohols.
| Oxidizing Agent | Expected Product with this compound |
| Pyridinium (B92312) chlorochromate (PCC) | [4-(3-fluorooxetan-3-yl)phenyl]carbaldehyde |
| Manganese dioxide (MnO₂) | [4-(3-fluorooxetan-3-yl)phenyl]carbaldehyde |
| Potassium permanganate (B83412) (KMnO₄) | 4-(3-fluorooxetan-3-yl)benzoic acid |
| N-heterocycle-stabilized iodanes | [4-(3-fluorooxetan-3-yl)phenyl]carbaldehyde |
Reduction of the benzylic alcohol to the corresponding alkyl group, 4-(3-fluorooxetan-3-yl)toluene, would require harsh conditions, such as catalytic hydrogenation, that might also affect the oxetane ring.
Nucleophilic Substitution Reactions at the Benzylic Position
The hydroxyl group of the benzylic alcohol can be converted into a good leaving group, allowing for nucleophilic substitution. rsc.orgnih.gov This is typically achieved by protonation of the alcohol under acidic conditions, followed by attack of a nucleophile in an Sₙ1 or Sₙ2 fashion. The benzylic position is particularly susceptible to Sₙ1 reactions due to the stability of the resulting benzylic carbocation, which is resonance-stabilized by the phenyl ring.
For this compound, treatment with a hydrohalic acid (e.g., HBr) would likely lead to the formation of the corresponding benzyl (B1604629) halide, 1-(bromomethyl)-4-(3-fluorooxetan-3-yl)benzene. This reaction proceeds through the formation of a stabilized benzylic carbocation intermediate. The presence of the electron-withdrawing fluorooxetane group might slightly destabilize this carbocation compared to unsubstituted benzyl alcohol.
The table below illustrates potential nucleophilic substitution reactions.
| Reagent(s) | Intermediate/Leaving Group | Product |
| HBr | -OH₂⁺ | 1-(bromomethyl)-4-(3-fluorooxetan-3-yl)benzene |
| SOCl₂ | -OS(O)Cl | 1-(chloromethyl)-4-(3-fluorooxetan-3-yl)benzene |
| TFFH / K₂HPO₄, then a nucleophile (e.g., R₂NH) | Isouronium salt | N-substituted-[4-(3-fluorooxetan-3-yl)phenyl]methanamine |
Intermolecular and Intramolecular Hydrogen Bonding Effects
The presence of both a hydroxyl (-OH) group and a fluorine atom in this compound introduces the potential for both intermolecular and intramolecular hydrogen bonding. The hydroxyl group can act as a hydrogen bond donor, while the oxygen of the hydroxyl group, the oxygen of the oxetane ring, and the fluorine atom can all act as hydrogen bond acceptors.
The existence of such interactions has been established in various organic fluorine-containing molecules through NMR spectroscopy and DFT-based theoretical calculations. nih.gov The hydrogen atom, when bonded to an electronegative atom like oxygen, develops a partial positive charge and can participate in a hydrogen bond with another electronegative atom like fluorine or oxygen. nih.gov
In the case of this compound, intermolecular hydrogen bonding would primarily involve the hydroxyl group of one molecule interacting with the hydroxyl group, oxetane oxygen, or fluorine atom of a neighboring molecule. These interactions can influence the compound's physical properties, such as its boiling point and solubility.
Intramolecular hydrogen bonding, though perhaps less geometrically favorable in this specific structure, could theoretically occur between the hydroxyl proton and the fluorine atom or the oxetane oxygen. The probability and strength of such an intramolecular bond would depend on the conformational flexibility of the molecule and the resulting proximity of the interacting groups. Studies on other fluorinated organic molecules have demonstrated the existence of two and three-centered hydrogen bonds. nih.gov
Aromatic Ring Reactivity and Substituent Effects
The reactivity of the phenyl ring in this compound towards electrophilic aromatic substitution (EAS) is influenced by the electronic properties of its substituents: the hydroxymethyl group (-CH₂OH) and the 3-fluorooxetan-3-yl group. researchgate.net Substituents can either activate the ring, making it more reactive than benzene (B151609), or deactivate it, making it less reactive. libretexts.org This is achieved by either donating or withdrawing electron density from the aromatic ring. youtube.com
The hydroxymethyl group is generally considered to be a weak activating group. The oxygen atom's lone pairs can be donated to the ring through resonance, although this effect is somewhat counteracted by its inductive electron-withdrawing nature. Alkyl groups, in general, are known to be activating. libretexts.org
Electrophilic Aromatic Substitution Patterns
Substituents on a benzene ring not only affect the rate of reaction but also direct the position of substitution for incoming electrophiles. lumenlearning.com They can direct incoming groups to the ortho, para, or meta positions. libretexts.org
Hydroxymethyl group (-CH₂OH): This group is an ortho, para-director. The resonance stabilization of the cationic intermediate (arenium ion) formed during electrophilic attack is greatest when the electrophile adds to the ortho or para positions. libretexts.org
3-fluorooxetan-3-yl group: The directing effect of this group is less straightforward. While the strong inductive effect would suggest it to be a deactivating group, the resonance contribution from the oxetane oxygen could direct substitution to the ortho and para positions. However, halogens, which are also deactivating due to their strong inductive effect, are known to be ortho, para-directors. libretexts.org Given the strong electron-withdrawing nature of the fluorooxetanyl group, it is likely to be a deactivating group. The directing effect would be a balance between the resonance donation of the oxetane oxygen and the strong inductive withdrawal.
Influence of the Fluorooxetanyl Group on Aromatic Reactivity
The 3-fluorooxetan-3-yl group significantly influences the reactivity of the aromatic ring primarily through its strong inductive electron-withdrawing effect. This effect is a consequence of the high electronegativity of both the fluorine and oxygen atoms within the oxetane ring. Electron-withdrawing groups decrease the electron density of the aromatic ring, making it less nucleophilic and therefore less reactive towards electrophiles. libretexts.orglumenlearning.com This deactivation slows down the rate of electrophilic aromatic substitution compared to benzene. masterorganicchemistry.com
While the oxygen atom of the oxetane ring can theoretically donate electron density to the aromatic ring via resonance, the strong inductive pull from the adjacent fluorine atom would likely diminish this effect. Therefore, the net electronic effect of the 3-fluorooxetan-3-yl group is expected to be electron-withdrawing, leading to deactivation of the aromatic ring.
Role of Fluorine in Directing Reactivity and Selectivity
The fluorine atom in the 3-fluorooxetan-3-yl group plays a crucial role in modulating the reactivity and selectivity of this compound. Its influence is exerted through both inductive and conformational effects. nih.govnih.govnih.gov
Inductive Effects of Fluorine on Electron Density
Fluorine is the most electronegative element, and as such, it exerts a powerful electron-withdrawing inductive effect (-I effect). nih.govnih.gov In the 3-fluorooxetan-3-yl group, the fluorine atom pulls electron density away from the carbon atom to which it is attached. This effect is transmitted through the sigma bonds of the oxetane ring and onto the phenyl ring.
This strong inductive withdrawal of electron density has several consequences:
Decreased Aromatic Ring Reactivity: As mentioned previously, the reduced electron density in the phenyl ring makes it less susceptible to attack by electrophiles, thus deactivating it towards electrophilic aromatic substitution. nih.gov
Increased Acidity of the Hydroxyl Proton: The electron-withdrawing nature of the fluorooxetanyl group can increase the acidity of the benzylic alcohol's hydroxyl proton by stabilizing the corresponding alkoxide ion.
The table below summarizes the relative electronegativity and inductive effects of halogens.
| Halogen | Pauling Electronegativity | Inductive Effect (σI) |
| Fluorine | 3.98 | +0.51 |
| Chlorine | 3.16 | +0.47 |
| Bromine | 2.96 | +0.45 |
| Iodine | 2.66 | +0.39 |
Data sourced from various chemistry resources.
Conformational Preferences Induced by Fluorine
The presence of a fluorine atom can significantly influence the conformational preferences of a molecule. nih.gov This is due to a combination of steric and electronic effects, including dipole-dipole interactions and hyperconjugation. researchgate.net In cyclic systems like the oxetane ring, the fluorine atom can favor specific conformations to minimize electrostatic repulsions or to enable stabilizing orbital interactions.
For instance, studies on fluorinated ketones have shown that fluorine substitution can lead to distinct conformational preferences compared to other halogens, which in turn can affect their reactivity. nih.govbeilstein-journals.org In the context of this compound, the conformation of the oxetane ring and its orientation relative to the phenyl ring will be influenced by the fluorine atom. These conformational preferences can impact the accessibility of different sites on the molecule to reagents, thereby influencing the selectivity of reactions. For example, the preferred conformation might sterically hinder one of the ortho positions on the phenyl ring, favoring substitution at the other ortho or the para position.
Computational and Theoretical Investigations of 4 3 Fluorooxetan 3 Yl Phenyl Methanol
Quantum Chemical Characterization of Electronic Structure
The electronic character of [4-(3-fluorooxetan-3-yl)phenyl]methanol is fundamentally dictated by the interplay of its constituent functional groups: the phenyl ring, the hydroxymethyl group, and the 3-fluorooxetan-3-yl substituent. Quantum chemical methods are essential to delineate this complex electronic landscape.
The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to understanding the reactivity and electronic transitions of a molecule. For this compound, the HOMO is anticipated to be predominantly localized on the electron-rich phenyl ring. The LUMO, conversely, would also be expected to have significant contributions from the π-system of the phenyl ring.
The introduction of the 3-fluorooxetan-3-yl group at the para position significantly influences the electron density distribution. The high electronegativity of the fluorine atom and the oxygen atom of the oxetane (B1205548) ring will induce a notable electron-withdrawing effect on the phenyl ring. This effect modulates the energy levels of the frontier orbitals. Theoretical studies on related fluorinated organic compounds confirm that fluorine substitution generally lowers the energy of both the HOMO and LUMO, which can enhance the molecule's stability.
The electron density distribution would show a high density around the oxygen and fluorine atoms, with a corresponding polarization of the C-O and C-F bonds within the oxetane ring. This is a critical feature that governs the molecule's intermolecular interactions.
Illustrative Data on a Related Compound (3-fluoro-3-phenyloxetane):
| Orbital | Energy (eV) - Estimated | Predominant Localization |
|---|---|---|
| HOMO | -8.5 to -9.5 | Phenyl Ring (π) |
| LUMO | -1.0 to -2.0 | Phenyl Ring (π*) |
| HOMO-1 | -9.8 to -10.8 | Phenyl Ring (π), Oxetane Oxygen |
| LUMO+1 | -0.5 to -1.5 | Phenyl Ring (π*), Oxetane Ring |
An electrostatic potential (ESP) map provides a visual representation of the charge distribution and is crucial for predicting non-covalent interactions. For this compound, the ESP map would reveal distinct regions of positive and negative potential.
The most negative potential (red/yellow regions) would be concentrated around the oxygen atom of the hydroxymethyl group and the oxygen and fluorine atoms of the oxetane ring, highlighting their roles as hydrogen bond acceptors. The hydrogen atom of the hydroxymethyl group would exhibit a region of positive potential (blue region), making it a hydrogen bond donor.
Theoretical calculations on α-fluorinated oxetanes have shown that the fluorine atom creates a significant region of negative electrostatic potential, which can influence the molecule's interaction with its environment and direct certain chemical reactions. acs.org This localized negative potential on the fluorine and oxygen atoms of the oxetane ring in this compound will be a key determinant of its intermolecular interactions and crystal packing.
Conformational Analysis and Energy Landscapes
The flexibility of this compound arises from the rotation around the C-C bond connecting the phenyl ring to the oxetane and the C-C and C-O bonds of the hydroxymethyl group. Understanding the conformational preferences and the energy barriers between them is vital for comprehending its structure-property relationships.
The oxetane ring itself is not planar and adopts a puckered conformation to relieve ring strain. The degree of puckering is influenced by the substituents. For 3,3-disubstituted oxetanes, this puckering is a well-established feature. The relative orientation of the hydroxymethyl group with respect to the phenyl ring will also give rise to different stable conformers.
Computational studies on similar benzyl (B1604629) alcohol derivatives show that the lowest energy conformers are typically those where the hydroxyl group can participate in favorable interactions, such as intramolecular hydrogen bonds, if sterically possible, or where steric repulsion is minimized. In this compound, the most stable conformers will likely be determined by the rotational angle of the hydroxymethyl group and the puckering of the oxetane ring that minimizes steric clashes.
Hypothetical Stable Conformers of this compound:
| Conformer | Dihedral Angle (Oxetane-Phenyl-CH₂-OH) | Relative Energy (kcal/mol) - Estimated |
|---|---|---|
| A | ~60° | 0 (Global Minimum) |
| B | ~180° | 0.5 - 1.5 |
| C | ~-60° | 0.5 - 1.5 |
The rotation around the single bond connecting the phenyl ring to the hydroxymethyl group is a key dynamic process. The energy barrier for this rotation is influenced by the electronic effects and steric hindrance of the substituents on the phenyl ring. The para-substituted 3-fluorooxetan-3-yl group, while sterically demanding, is not expected to impose an exceptionally high rotational barrier, allowing for conformational flexibility at room temperature.
Prediction of Spectroscopic Parameters via Computational Methods
Computational methods, particularly Density Functional Theory (DFT), are powerful tools for predicting spectroscopic parameters, which can aid in the experimental characterization of new compounds.
For this compound, DFT calculations could predict its ¹H, ¹³C, and ¹⁹F NMR chemical shifts. The predicted ¹⁹F NMR chemical shift would be particularly sensitive to the electronic environment around the fluorine atom. Computational studies have demonstrated the high accuracy of predicted ¹⁹F NMR spectra for fluorinated organic compounds.
Similarly, the vibrational frequencies (IR and Raman spectra) can be computed. The characteristic vibrational modes would include the O-H stretch of the alcohol, the C-O stretches of the alcohol and oxetane ether, the C-F stretch, and various aromatic C-H and C=C stretching and bending modes. Comparing these predicted spectra with experimental data is a standard method for structural verification. A study on ortho-fluorinated 2-phenylethylamine demonstrated that DFT calculations can accurately predict vibrational Raman frequencies, confirming the three-dimensional structure of the molecule. nih.gov
Predicted Spectroscopic Data for this compound (Illustrative):
| Spectroscopy | Parameter | Predicted Value/Range |
|---|---|---|
| ¹H NMR | Chemical Shift (Ar-H ) | 7.2 - 7.5 ppm |
| Chemical Shift (CH₂ OH) | ~4.7 ppm | |
| Chemical Shift (CH₂OH ) | Variable (depends on solvent) | |
| ¹³C NMR | Chemical Shift (C -F) | 95 - 105 ppm |
| Chemical Shift (Ar-C -O) | 155 - 165 ppm | |
| ¹⁹F NMR | Chemical Shift | -120 to -140 ppm (relative to CFCl₃) |
| IR | O-H Stretch | 3200 - 3500 cm⁻¹ (broad) |
| C-F Stretch | 1000 - 1100 cm⁻¹ |
An article focusing on the computational and theoretical investigations of this compound cannot be generated at this time. A thorough search for scholarly articles and research data has revealed a lack of specific studies on the reaction mechanism elucidation and theoretical solvent effects for this particular chemical compound.
Without access to relevant research findings, it is not possible to provide a scientifically accurate and informative article that adheres to the specified detailed outline and includes data tables based on actual computational investigations. The creation of such content would require speculative data and would not meet the quality and accuracy standards of the request.
Derivatization and Chemical Modification Strategies for 4 3 Fluorooxetan 3 Yl Phenyl Methanol
Functionalization of the Benzylic Hydroxyl Group
The benzylic hydroxyl group is a versatile functional handle that can be readily converted into a variety of other functional groups, including esters, ethers, carbonyls, amines, and halides.
Esterification of the benzylic hydroxyl group can be achieved through reaction with carboxylic acids or their activated derivatives, such as acyl chlorides and anhydrides. These reactions are often catalyzed by acids or facilitated by the use of a base to neutralize the acidic byproduct. For instance, the reaction of [4-(3-fluorooxetan-3-yl)phenyl]methanol with an acyl chloride in the presence of a non-nucleophilic base like pyridine (B92270) typically proceeds under mild conditions to afford the corresponding ester in high yield. google.com The use of a base is crucial to prevent the reaction mixture from becoming strongly acidic, which could lead to side reactions. google.com
Etherification of the benzylic hydroxyl group is commonly accomplished through the Williamson ether synthesis. This method involves the deprotonation of the alcohol with a strong base, such as sodium hydride (NaH), to form the corresponding alkoxide. usda.govgoogle.com The resulting nucleophilic alkoxide is then reacted with an alkyl halide (e.g., methyl iodide, ethyl bromide) in an SN2 reaction to yield the desired ether. google.comgoogle.com This two-step process is highly efficient for the synthesis of a wide range of ethers from alcohols. google.com
Table 1: Representative Esterification and Etherification Reactions
| Reaction Type | Reagents and Conditions | Product |
|---|---|---|
| Esterification | Acyl chloride, Pyridine, Dichloromethane, Room temperature | [4-(3-fluorooxetan-3-yl)phenyl]methyl ester |
| Etherification | 1. Sodium hydride, Tetrahydrofuran, 0 °C to Room temperature 2. Alkyl halide | Alkyl [4-(3-fluorooxetan-3-yl)phenyl]methyl ether |
The benzylic alcohol can be oxidized to the corresponding aldehyde, [4-(3-fluorooxetan-3-yl)benzaldehyde]. To prevent over-oxidation to the carboxylic acid, mild and selective oxidizing agents are required. Reagents such as pyridinium (B92312) chlorochromate (PCC) and Dess-Martin periodinane (DMP) are well-suited for this transformation. libretexts.orggoogle.commsu.edu
The Dess-Martin oxidation is particularly advantageous due to its mild, neutral conditions (room temperature, neutral pH), short reaction times, and high chemoselectivity, tolerating a wide range of sensitive functional groups. google.comgoogle.com The reaction typically proceeds in chlorinated solvents like dichloromethane.
Table 2: Oxidation of the Benzylic Hydroxyl Group
| Reagent | Conditions | Product |
|---|---|---|
| Pyridinium chlorochromate (PCC) | Dichloromethane, Room temperature | [4-(3-fluorooxetan-3-yl)benzaldehyde] |
| Dess-Martin periodinane (DMP) | Dichloromethane, Room temperature | [4-(3-fluorooxetan-3-yl)benzaldehyde] |
Direct amination of the benzylic alcohol can be accomplished using the Mitsunobu reaction. This reaction allows for the conversion of primary and secondary alcohols to a variety of nitrogen-containing compounds, including amines, by reacting the alcohol with a suitable nitrogen nucleophile (e.g., phthalimide, followed by hydrolysis, or an azide, followed by reduction) in the presence of a phosphine (B1218219) (e.g., triphenylphosphine) and an azodicarboxylate (e.g., diethyl azodicarboxylate, DEAD). This reaction is known for its mild conditions and stereospecificity (inversion of configuration at a chiral center).
Halogenation of the benzylic hydroxyl group provides a direct route to benzylic halides, which are versatile intermediates for further functionalization. The conversion to a benzyl (B1604629) chloride can be achieved using thionyl chloride (SOCl₂), often in the presence of a base like pyridine. A key advantage of using thionyl chloride is that the byproducts, sulfur dioxide and hydrogen chloride, are gases, which simplifies product purification. Similarly, phosphorus tribromide (PBr₃) is a common reagent for converting alcohols to alkyl bromides.
Table 3: Direct Amination and Halogenation Reactions
| Reaction Type | Reagents and Conditions | Product |
|---|---|---|
| Direct Amination | Nitrogen nucleophile (e.g., Phthalimide), Triphenylphosphine, DEAD, THF | [4-(3-fluorooxetan-3-yl)benzyl]amine derivative |
| Chlorination | Thionyl chloride (SOCl₂), Pyridine (optional), Dichloromethane, 0 °C to Room temperature | 1-(chloromethyl)-4-(3-fluorooxetan-3-yl)benzene |
| Bromination | Phosphorus tribromide (PBr₃), Dichloromethane, 0 °C | 1-(bromomethyl)-4-(3-fluorooxetan-3-yl)benzene |
Modifications of the Phenyl Ring
The aromatic ring of this compound is amenable to modification through electrophilic aromatic substitution and palladium-catalyzed cross-coupling reactions, allowing for the introduction of a wide array of substituents.
The introduction of new substituents onto the phenyl ring is typically achieved through electrophilic aromatic substitution (EAS) reactions. The regiochemical outcome of these reactions is governed by the directing effects of the substituents already present on the ring. In the case of this compound, the two substituents are the hydroxymethyl group (-CH₂OH) and the 3-fluorooxetan-3-yl group.
The hydroxymethyl group is a weakly activating, ortho-, para-director. The 3-fluorooxetan-3-yl group, due to the electronegativity of the fluorine atom and the oxygen atom in the ring, is expected to be an electron-withdrawing and thus a deactivating group. Electron-withdrawing groups are typically meta-directors. Therefore, the regioselectivity of EAS reactions on this substrate will be a balance of these directing effects. Common EAS reactions include nitration (using a mixture of nitric acid and sulfuric acid) and halogenation (e.g., using bromine with a Lewis acid catalyst).
Table 4: Representative Electrophilic Aromatic Substitution Reactions
| Reaction Type | Reagents and Conditions | Expected Major Product(s) |
|---|---|---|
| Nitration | HNO₃, H₂SO₄, 0 °C | [4-(3-fluorooxetan-3-yl)-2-nitrophenyl]methanol and/or [2-(3-fluorooxetan-3-yl)-4-(hydroxymethyl)phenyl]nitrile |
| Bromination | Br₂, FeBr₃, Dichloromethane | [2-bromo-4-(3-fluorooxetan-3-yl)phenyl]methanol and/or 3-bromo-4-(hydroxymethyl)phenyl |
Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds. To utilize these reactions, the phenyl ring of this compound must first be halogenated, as described in the previous section, to provide an aryl halide handle. The resulting halo-derivative can then participate in a variety of cross-coupling reactions.
The Suzuki coupling reaction involves the coupling of an aryl halide with an organoboron compound (e.g., a boronic acid or ester) in the presence of a palladium catalyst and a base. This reaction is widely used for the formation of biaryl compounds.
The Sonogashira coupling reaction enables the formation of a carbon-carbon bond between an aryl halide and a terminal alkyne, catalyzed by palladium and a copper(I) co-catalyst in the presence of a base.
The Buchwald-Hartwig amination is a palladium-catalyzed reaction for the formation of carbon-nitrogen bonds by coupling an aryl halide with an amine in the presence of a strong base. This reaction is a versatile method for the synthesis of a wide range of arylamines.
Table 5: Representative Palladium-Catalyzed Cross-Coupling Reactions of a Halo-[4-(3-fluorooxetan-3-yl)phenyl]methanol Derivative
| Reaction Type | Coupling Partner | Catalyst System | Product |
|---|---|---|---|
| Suzuki Coupling | Arylboronic acid | Pd(PPh₃)₄, Base (e.g., Na₂CO₃) | (Aryl-[4-(3-fluorooxetan-3-yl)phenyl])methanol |
| Sonogashira Coupling | Terminal alkyne | Pd(PPh₃)₂Cl₂, CuI, Base (e.g., Et₃N) | ([4-(3-fluorooxetan-3-yl)phenyl]alkynyl)methanol |
| Buchwald-Hartwig Amination | Primary or secondary amine | Pd₂(dba)₃, Ligand (e.g., XPhos), Base (e.g., NaOtBu) | (Amino-[4-(3-fluorooxetan-3-yl)phenyl])methanol |
Controlled Transformations of the Fluorooxetane Ring
The inherent ring strain of the oxetane (B1205548) moiety, further influenced by the presence of a fluorine atom at the 3-position, makes it a prime target for controlled ring-opening and rearrangement reactions. These transformations can lead to the stereoselective introduction of new functional groups and the formation of different heterocyclic systems, significantly expanding the molecular diversity accessible from the parent scaffold.
Stereoselective Ring Opening Reactions
The development of catalytic asymmetric ring-opening reactions of oxetanes provides a powerful tool for the synthesis of chiral, highly functionalized molecules. rsc.org While specific studies on this compound are not extensively documented, the principles established for related 3-substituted and 3,3-disubstituted oxetanes offer valuable insights into potential synthetic pathways.
The ring-opening of 3,3-disubstituted oxetanes can be achieved with high enantioselectivity using chiral catalysts. For instance, chiral Brønsted acids have been successfully employed for the asymmetric ring-opening of 3-substituted oxetanes with various nucleophiles. rsc.org This approach allows for the generation of chiral building blocks with high enantiomeric excess.
A general strategy for the stereoselective ring-opening of a 3-aryl-3-fluorooxetane, analogous to the title compound, would involve the use of a chiral Lewis acid or Brønsted acid catalyst to activate the oxetane ring towards nucleophilic attack. The choice of nucleophile can vary widely, including alcohols, thiols, and carbon nucleophiles, leading to the formation of chiral 1,3-diol derivatives or other functionalized products.
Table 1: Representative Stereoselective Ring-Opening Reactions of Oxetanes
| Oxetane Substrate | Nucleophile | Catalyst | Product | Enantiomeric Excess (ee) | Reference |
| 3-Phenyloxetane | 2-Mercaptobenzothiazole | Chiral Phosphoric Acid | Thioether | 71-99% | acs.org |
| 3,3-Disubstituted Oxetanes | Trimethylsilyl bromide | Chiral Squaramide | 1,3-Bromohydrin | High | thieme-connect.com |
| 3-Aryloxetan-3-ols | 1,2-Diols | Tf₂NH (Brønsted acid) | 1,4-Dioxanes | High Diastereoselectivity | nih.gov |
These examples underscore the potential for achieving high stereocontrol in the ring-opening of oxetanes, a strategy that could be adapted for this compound to generate valuable chiral synthons. The resulting fluorinated 1,3-diols are particularly interesting motifs in medicinal chemistry. eventsair.com
Rearrangement Pathways, including Ring Expansions
The strained four-membered ring of oxetanes is also susceptible to rearrangement reactions, most notably ring expansions to form five-membered heterocycles like tetrahydrofurans. These transformations can be promoted under thermal, acidic, or photochemical conditions.
While specific rearrangement pathways for this compound have not been detailed in the literature, related transformations of other oxetanes provide a conceptual framework. For example, the reaction of oxetanes with ylides can lead to ring-expanded products. nih.gov
A potential rearrangement pathway for this compound could involve a Lewis acid-catalyzed process. Activation of the oxetane oxygen by a Lewis acid could facilitate a 1,2-aryl migration, leading to a more stable five-membered ring intermediate, which could then be trapped by a nucleophile. The presence of the fluorine atom would likely influence the regioselectivity and stereoselectivity of such a rearrangement.
Table 2: Examples of Oxetane Ring Expansion Reactions
| Oxetane Substrate | Reagent/Conditions | Product | Comments | Reference |
| Oxetane | Dimethylsulfoxonium methylide | Tetrahydrofuran | Consecutive ring expansion | nih.gov |
| Oxetane | Diazo compounds | Tetrahydrofuran | Metal-catalyzed carbene insertion | researchgate.net |
| Oxetan-3-one | Secondary α-amino acids | Spirocyclic oxetanes | Thermal 1,3-dipolar cycloaddition | researchgate.net |
Synthesis of Complex Architectures Incorporating the this compound Scaffold
The this compound scaffold serves as a valuable building block for the synthesis of more complex and potentially bioactive molecules. The combination of the fluorinated oxetane and the functionalized phenyl ring makes it an attractive starting material for drug discovery programs. researchgate.netresearchgate.nettudublin.iebiolmolchem.com
The hydroxymethyl group can be readily oxidized to an aldehyde or a carboxylic acid, providing a handle for further functionalization through reactions such as reductive amination, amide bond formation, or Wittig-type reactions. The phenyl ring can undergo electrophilic aromatic substitution reactions, although the directing effects of the existing substituents would need to be considered.
Furthermore, the fluorooxetane moiety itself can be a key pharmacophore. The introduction of oxetanes into drug candidates has been shown to improve physicochemical properties such as solubility and metabolic stability. acs.org The unique properties of the 3-fluorooxetane (B1316920) group make it a desirable feature in modern medicinal chemistry.
While specific examples of complex architectures built directly from this compound are not widely reported, the incorporation of similar fluorinated phenyl and heterocyclic motifs is prevalent in the design of bioactive compounds, particularly kinase inhibitors.
Table 3: Bioactive Scaffolds Incorporating Related Structural Motifs
| Scaffold Type | Key Structural Features | Biological Target (Example) | Reference |
| Quinazolinones | Fused heterocyclic core, substituted phenyl rings | Anticancer agents | researchgate.net |
| Indanone Hybrids | Fused ring systems, substituted phenyl groups | Anticancer activity | tudublin.ie |
| Pyrrole Derivatives | Five-membered nitrogen heterocycle, functionalized side chains | Diverse biological activities | biolmolchem.com |
The synthesis of complex molecules from this compound would likely involve a multi-step sequence, leveraging the reactivity of both the hydroxymethyl group and the potential for controlled transformations of the fluorooxetane ring as discussed in the preceding sections. This would allow for the construction of a diverse library of compounds for biological screening.
Advanced Analytical Techniques in the Research of 4 3 Fluorooxetan 3 Yl Phenyl Methanol
Application of High-Resolution Spectroscopic Methods for Structure-Reactivity Correlation
High-resolution spectroscopic methods are fundamental in correlating a molecule's structure with its chemical reactivity. However, no specific studies employing these techniques on "[4-(3-fluorooxetan-3-yl)phenyl]methanol" have been found in the surveyed literature.
Multidimensional NMR Spectroscopy for Complex Intermediates
There is no available information on the use of multidimensional Nuclear Magnetic Resonance (NMR) spectroscopy to study complex intermediates related to the synthesis or reaction pathways of "this compound". Such studies would typically provide insights into the three-dimensional structure and connectivity of transient species formed during chemical transformations.
Chromatographic and Separation Science for Isolation and Purity
Chromatographic techniques are essential for the isolation and purification of chemical compounds. However, specific methods and findings related to "this compound" are not described in the available literature.
Preparative Chromatography for Scale-Up
No published protocols or research findings on the use of preparative chromatography for the scale-up and purification of "this compound" could be located. Such information would be crucial for producing the compound in larger quantities for further research or development.
Chiral Separation Techniques (if applicable)
The molecule "this compound" is achiral, meaning it does not have a non-superimposable mirror image. Therefore, chiral separation techniques are not applicable to this compound.
X-ray Crystallography for Solid-State Structural Elucidation (if applicable)
There are no published X-ray crystallography studies for "this compound". Consequently, the precise three-dimensional arrangement of the molecule in the solid state, including bond lengths, bond angles, and crystal packing, has not been experimentally determined.
Applications in Chemical Synthesis and Materials Science
Role as a Versatile Synthetic Building Block
The presence of multiple functional groups allows [4-(3-fluorooxetan-3-yl)phenyl]methanol to participate in a wide array of chemical transformations, securing its role as a multifaceted building block. The oxetane (B1205548) ring, particularly when substituted with fluorine, offers a unique combination of stability and polarity.
The 3-substituted oxetane-3-yl methyl alcohol framework is recognized for its pharmaceutical significance. researchgate.net In medicinal chemistry, the oxetane ring has gained considerable attention as a desirable motif. ccspublishing.org.cnuni.lu It is often used as a replacement for less favorable groups, such as gem-dimethyl or carbonyl functionalities, to improve the physicochemical properties of a drug candidate. researchgate.netman.ac.uk The introduction of an oxetane can enhance aqueous solubility, metabolic stability, and lipophilicity, while also influencing the basicity of nearby functional groups. ccspublishing.org.cnresearchgate.net
The "this compound" scaffold provides a key structural element that can be incorporated into larger, more complex molecules. The benzylic alcohol group serves as a handle for further chemical modifications, such as oxidation, esterification, or etherification, allowing for its integration into a wide range of molecular architectures. The stability of the fluorooxetane ring under many reaction conditions ensures that this important structural and property-modifying element remains intact throughout multi-step synthetic sequences.
The incorporation of fluorine into agrochemicals is a well-established strategy for enhancing their biological efficacy. ccspublishing.org.cn Fluorinated compounds often exhibit increased metabolic stability and altered binding affinities for their biological targets. While direct applications of this compound in agrochemicals are not yet widely documented, its structure is highly relevant to this field.
The fluorooxetane moiety can be considered a bioisostere for other commonly used groups in agrochemical design, potentially leading to new intellectual property and improved performance. The "phenyl]methanol" portion of the molecule provides a straightforward point of attachment to other key fragments needed for pesticidal or herbicidal activity. The principles that make fluorinated building blocks valuable in agrochemical research strongly suggest the potential utility of this compound as a precursor for novel active ingredients. ccspublishing.org.cn
Potential in Polymer and Materials Chemistry
The unique properties conferred by the fluorooxetane group extend beyond discrete molecules into the realm of polymers and materials. Fluorinated polymers are known for their exceptional thermal stability, chemical resistance, and low surface energy. sigmaaldrich.com
The this compound molecule contains a hydroxyl group, making it a suitable monomer for the synthesis of specialty polymers through polymerization reactions like polycondensation or as a chain-end functionalizing agent. Research has demonstrated the ring-opening polymerization of fluorooxetane monomers to produce poly(fluorooxetane)s. researchgate.netdocumentsdelivered.com These polymers are part of a broader class of fluoropolymers that are ubiquitous in modern society, valued for their resistance to solvents, acids, and bases. wikipedia.org
The incorporation of the [4-(3-fluorooxetan-3-yl)phenyl] moiety into a polymer backbone could yield materials with a unique combination of properties. The rigid phenyl group would contribute to the thermal stability and mechanical strength of the polymer, while the fluorooxetane group would impart hydrophobicity, chemical resistance, and a low refractive index. Such polymers could find applications as specialty coatings, membranes, or advanced engineering plastics. Semi-fluorinated polymers are noted for exhibiting excellent solubility and melt processability compared to traditional perfluoropolymers. digitellinc.com
Table 1: Potential Polymer Architectures Incorporating the this compound Monomer
| Polymer Type | Linkage Chemistry | Potential Properties |
| Polyesters | Esterification with a diacid | High thermal stability, chemical resistance |
| Polyethers | Williamson ether synthesis with a dihalide | Flexibility, hydrophobicity |
| Polyurethanes | Reaction with a diisocyanate | Abrasion resistance, elastomeric properties |
| Dendrimers | Convergent or divergent synthesis | High functionality, defined architecture |
This table presents hypothetical polymer types based on the known reactivity of the monomer's functional group.
The development of advanced functional materials often relies on the design of molecular precursors with specific properties. researchgate.net Fluorine-containing compounds are key in the creation of a wide range of functional materials. man.ac.uk The properties of fluoropolymers, such as high thermal stability and low surface energy, make them ideal for creating non-stick and non-wettable surfaces. sigmaaldrich.com
Polymers derived from this compound could be used to create materials with tailored surface properties for applications in microelectronics, aerospace, or biomedical devices. Furthermore, the phenyl ring offers the potential for electronic functionality. By modifying the aromatic core or by creating conjugated polymers, it may be possible to develop materials with interesting optical or electronic properties for use in sensors or organic electronics. The synthesis of novel silane (B1218182) monomers for functionalized sol-gel materials demonstrates a similar principle of using functionalized precursors to create advanced materials. mdpi.com
Development of Catalysts or Ligands Utilizing the Scaffold
In the field of catalysis, the ligand bound to a metal center plays a crucial role in determining the catalyst's activity and selectivity. The design of novel ligands is therefore a constant pursuit. While there are no specific reports of this compound being used in catalyst or ligand development, its structure presents intriguing possibilities.
The benzylic alcohol can be chemically transformed into a variety of coordinating groups, such as phosphines, amines, or N-heterocyclic carbenes, which are common coordinating moieties in transition metal catalysis. The presence of the bulky and electron-withdrawing fluorooxetane group in the para position could exert significant steric and electronic influence on the resulting metal complex. This could be used to fine-tune the catalytic activity, potentially leading to higher efficiency or selectivity in reactions such as hydrogenation or cross-coupling. The incorporation of fluorine into ligands is a known strategy, for example in fluorinated boranes and fluorophosphines, to modulate catalyst performance. nih.govnih.govresearchgate.net
Future Research Directions and Challenges Pertaining to 4 3 Fluorooxetan 3 Yl Phenyl Methanol
Development of More Sustainable and Greener Synthetic Routes
The synthesis of fluorinated oxetanes, including [4-(3-fluorooxetan-3-yl)phenyl]methanol, has traditionally relied on methods that can be resource-intensive and generate significant waste. A key area of future research is the development of more environmentally friendly and sustainable synthetic strategies.
Recent breakthroughs have pointed towards the use of catalytic transformations to access these valuable motifs. For instance, researchers have developed a novel method using an inexpensive copper catalyst to facilitate the conversion of epoxides into fluorinated oxetanes. sciencedaily.commendelchemicals.com This approach avoids many of the pitfalls of traditional methods, which often lead to ring rupture and other undesirable side reactions. sciencedaily.comnews-medical.net
Another promising avenue is the use of microwave irradiation, which has been shown to be a viable method for achieving a more efficient and greener synthesis of other fluorinated heterocyclic scaffolds. lboro.ac.uk The application of such technologies to the synthesis of this compound could significantly reduce reaction times and energy consumption.
Table 1: Comparison of Synthetic Approaches for Fluorinated Heterocycles
| Method | Advantages | Disadvantages | Relevant Compounds |
|---|---|---|---|
| Traditional Synthesis | Established procedures | Harsh conditions, potential for side reactions (e.g., ring rupture, defluorination) sciencedaily.comnews-medical.net | Fluorinated oxetanes |
| Copper-Catalyzed Epoxide Conversion | Milder conditions, use of inexpensive catalyst sciencedaily.com | Newer methodology, may require optimization for specific substrates | α,α-difluoro-oxetanes sciencedaily.com |
| Microwave-Assisted Synthesis | Faster reaction times, improved energy efficiency, "greener" approach lboro.ac.uk | Requires specialized equipment, may not be suitable for all reaction types | Fluorinated quinazolines lboro.ac.uk |
Exploration of Novel Reactivity and Transformation Pathways
The inherent ring strain of the oxetane (B1205548) moiety in this compound makes it susceptible to ring-opening reactions, providing a gateway to a diverse range of new chemical entities. acs.org A significant area of research focuses on harnessing this reactivity in a controlled manner.
One innovative approach involves the use of oxetane sulfonyl fluorides (OSFs) as precursors to carbocations. acs.orgchemrxiv.org These intermediates can then be coupled with a wide array of nucleophiles under mild conditions, leading to the generation of novel molecular scaffolds that would be challenging to access through other means. chemrxiv.org This defluorosulfonylation reaction pathway opens up possibilities for creating new derivatives with tailored properties. acs.orgchemrxiv.org
Further exploration of the transformation pathways of the this compound scaffold could involve leveraging the directing effects of the fluorine atom and the hydroxyl group to achieve site-selective modifications of the aromatic ring or the oxetane core.
Investigation of Stereochemical Control in Reactions Involving the Scaffold
The creation of stereocenters with high fidelity is a cornerstone of modern drug discovery and materials science. For molecules like this compound, where the introduction of additional substituents can lead to stereoisomers, the ability to control the three-dimensional arrangement of atoms is paramount.
Future research will likely focus on the development of enantioselective and diastereoselective synthetic methods. One successful strategy for related compounds has been the use of chiral N-heterocyclic carbene (NHC) catalysts in a formal [2+2] cycloaddition to produce highly substituted fluorinated oxetanes with excellent stereochemical control. acs.org
Similarly, tandem fluorination-desulfonation sequences have been shown to produce monofluoroalkenes with excellent chemo-, regio-, and stereoselectivity, proceeding through a highly stereoselective concerted bimolecular elimination (E2) mechanism. rsc.org Applying these principles to the synthesis and modification of the this compound scaffold is a key challenge that, if overcome, will greatly expand its utility.
Expansion of Applications beyond Current Scope in Non-Clinical Fields
While the primary focus for many fluorinated heterocycles is in medicinal chemistry, there is a growing interest in their application in non-clinical fields. The unique properties imparted by the fluorine atom and the oxetane ring, such as enhanced stability and specific electronic characteristics, make them attractive for materials science.
Fluorinated oxetane derivatives are considered valuable intermediates for the production of various fluorine-containing functional materials. google.com These can include advanced polymers, resins, and surface modifiers, where the incorporation of the fluorooxetane moiety can lead to materials with improved thermal stability, chemical resistance, and specific optical or dielectric properties. google.comnih.gov
Future research will likely explore the incorporation of the this compound unit into larger polymeric structures or its use as a building block for the creation of novel liquid crystals or other advanced materials.
Table 2: Potential Non-Clinical Applications of Fluorinated Oxetanes
| Application Area | Desired Property Enhancement | Example Material Type |
|---|---|---|
| Polymer Chemistry | Increased thermal stability, chemical resistance | Fluoropolymers |
| Advanced Materials | Unique optical or dielectric properties | Liquid crystals, advanced resins google.com |
| Coatings | Surface modification, hydrophobicity | Surface modifiers google.com |
Design of Related Fluorinated Heterocyclic Systems for Enhanced Properties
The success of this compound as a molecular scaffold has spurred interest in the design and synthesis of related fluorinated heterocyclic systems with potentially enhanced properties. The introduction of fluorine into heterocyclic compounds is a well-established strategy for modulating their physicochemical and biological properties, such as metabolic stability and receptor binding affinity. mdpi.comnih.gov
Researchers are exploring the synthesis of a wide range of novel fluorinated heterocycles, including quinazolines, benzofurans, benzothiophenes, and indoles, often using polyfluorinated arenes as starting materials. lboro.ac.uklboro.ac.uk The rationale is that by systematically varying the heterocyclic core and the fluorination pattern, it may be possible to fine-tune the properties of the resulting molecules for specific applications.
Another approach involves the development of novel fluorocyclization reactions. For example, the use of a hypervalent iodine(III) reagent has enabled the synthesis of novel fluorinated dihydro-oxazines and tetrahydropyridazines under mild conditions. le.ac.uk These new synthetic methodologies provide access to a wider chemical space of fluorinated heterocycles, increasing the probability of discovering compounds with superior performance characteristics compared to the original this compound scaffold.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for [4-(3-fluorooxetan-3-yl)phenyl]methanol, and how do reaction conditions influence yield?
- Methodological Answer : The synthesis typically involves coupling a fluorinated oxetane precursor with a phenylmethanol derivative. Key steps include:
- Oxetane ring formation : Cyclization of 3-fluoro-3-(iodomethyl)oxetane intermediates under basic conditions (e.g., NaH in THF) to stabilize the strained ring .
- Suzuki-Miyaura cross-coupling : To attach the phenyl group, using Pd catalysts and aryl boronic acids at controlled temperatures (60–80°C) .
- Yield optimization : Lower reaction temperatures (0–25°C) reduce side reactions like ring-opening of the oxetane, improving purity (>95% by HPLC) .
Q. How is the structural integrity of this compound confirmed?
- Methodological Answer : Multi-modal characterization is critical:
- X-ray crystallography : Resolves the fluorine substituent’s spatial orientation and confirms the oxetane ring’s planarity (bond angles: 88–92°) .
- NMR spectroscopy : NMR shows a singlet at δ -185 ppm (CF reference), confirming fluorine’s electronic environment. NMR detects the hydroxymethyl proton as a triplet (J = 5.2 Hz) due to coupling with oxetane protons .
- Mass spectrometry : High-resolution ESI-MS provides exact mass (e.g., [M+H] at m/z 211.0874) .
Advanced Research Questions
Q. How does the fluorine substituent on the oxetane ring affect the compound’s reactivity compared to non-fluorinated analogs?
- Methodological Answer : Fluorine’s electronegativity alters reactivity in two key ways:
- Ring stability : Fluorine reduces oxetane ring strain, increasing thermal stability (decomposition >200°C vs. 150°C for non-fluorinated analogs) .
- Nucleophilic substitution : The electron-withdrawing effect slows SN2 reactions at the oxetane’s C3 position (e.g., 50% slower hydrolysis in aqueous NaOH vs. non-fluorinated analogs) .
- Contradiction Note : Some studies report enhanced reactivity in fluorinated oxetanes under acidic conditions due to fluorine’s inductive effect polarizing adjacent bonds .
Q. What strategies resolve contradictions in reported biological activities of this compound derivatives?
- Methodological Answer : Discrepancies in bioactivity (e.g., antimicrobial IC values ranging from 2–50 µM) arise from:
- Assay variability : Standardize cell lines (e.g., S. aureus ATCC 25923) and growth media (e.g., Mueller-Hinton broth) to reduce inter-lab variability .
- Metabolic stability : Fluorine’s impact on cytochrome P450 metabolism (e.g., CYP3A4 inhibition) can skew results; use liver microsome assays to quantify metabolic half-life .
- Data Reconciliation : Meta-analyses of structure-activity relationships (SAR) show that para-substituted phenyl groups enhance target binding (e.g., 10-fold higher affinity for bacterial dihydrofolate reductase vs. meta-substituted analogs) .
Experimental Design & Data Analysis
Q. How can computational modeling guide the design of this compound derivatives for enzyme inhibition?
- Methodological Answer :
- Docking studies : Use Schrödinger’s Glide to predict binding poses with enzymes (e.g., HIV-1 protease). Fluorine’s van der Waals interactions improve binding scores (ΔG = -9.2 kcal/mol vs. -7.5 kcal/mol for non-fluorinated analogs) .
- MD simulations : GROMACS simulations (100 ns) reveal fluorine’s role in stabilizing hydrogen bonds with catalytic residues (e.g., Asp25 in HIV-1 protease) .
Q. What analytical techniques are critical for detecting decomposition products during storage?
- Methodological Answer :
- HPLC-DAD/MS : Monitor for ring-opened byproducts (e.g., 4-(3-fluoropropyl)phenol) using a C18 column (ACN/HO gradient) .
- Karl Fischer titration : Quantify water content (<0.1% w/w) to prevent hydrolysis .
Tables of Key Data
| Property | Value | Method | Reference |
|---|---|---|---|
| Melting Point | 78–82°C | DSC | |
| LogP (octanol/water) | 1.9 ± 0.2 | Shake-flask assay | |
| Aqueous solubility (25°C) | 2.3 mg/mL | UV-Vis spectroscopy | |
| pKa (hydroxyl group) | 14.1 | Potentiometric titration |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
